

Spectroscopic Profile of m-Chlorobenzotrifluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chlorobenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-chlorobenzotrifluoride (**3-chlorobenzotrifluoride**), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of fluorinated organic compounds.

Spectroscopic Data Summary

The empirical formula for m-chlorobenzotrifluoride is $C_7H_4ClF_3$, and it has a molecular weight of 180.55 g/mol .^[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For m-chlorobenzotrifluoride, 1H , ^{13}C , and ^{19}F NMR spectra provide key insights into its aromatic and trifluoromethyl moieties. Aromatic protons typically resonate between 6.5 and 8.0 ppm, while aromatic carbons appear in the 120-170 ppm range in ^{13}C NMR spectra.^{[2][3]}

Table 1: ^1H NMR Spectral Data for m-Chlorobenzotrifluoride[1][4]

Chemical Shift (δ) ppm	Multiplicity
~7.4 - 7.7	Multiplet

Table 2: ^{13}C NMR Spectral Data for m-Chlorobenzotrifluoride[1]

Chemical Shift (δ) ppm
Data not readily available in a quantitative format in search results.

Table 3: ^{19}F NMR Spectral Data for m-Chlorobenzotrifluoride[1]

Chemical Shift (δ) ppm
Data not readily available in a quantitative format in search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of m-chlorobenzotrifluoride is characterized by absorptions corresponding to C-H and C-C bonds of the aromatic ring, as well as the strong absorptions of the C-F bonds of the trifluoromethyl group and the C-Cl bond.

Table 4: Key IR Absorptions for m-Chlorobenzotrifluoride[1]

Wavenumber (cm^{-1})	Bond Type
3100-3000	Aromatic C-H Stretch
1600-1400	Aromatic C=C Stretch
1350-1120	C-F Stretch (strong)
800-600	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which aids in confirming the molecular weight and structure of the compound. For m-chlorobenzotrifluoride, the molecular ion peak is expected at approximately m/z 180, corresponding to its molecular weight.

Table 5: Mass Spectrometry Data for m-Chlorobenzotrifluoride[1]

m/z	Interpretation
180	[M] ⁺ (Molecular Ion)
145	[M-Cl] ⁺
161	[M-F] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for m-chlorobenzotrifluoride are provided below. These are generalized procedures for compounds of this type.

NMR Spectroscopy

Sample Preparation:

- A sample of m-chlorobenzotrifluoride (typically 5-25 mg) is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.
- For ¹H NMR, the spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

- For ^{13}C NMR, the spectrum is referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- For ^{19}F NMR, an appropriate standard, such as CFCl_3 (0 ppm), is used for referencing.
- Standard pulse programs are used to acquire the 1D spectra.

Infrared (IR) Spectroscopy (Neat Liquid)

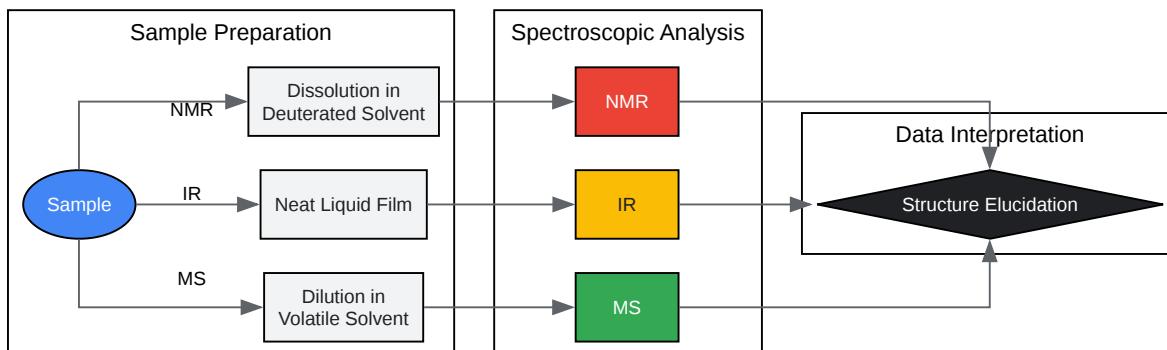
- A drop of neat m-chlorobenzotrifluoride is placed on the surface of a highly polished salt plate (e.g., NaCl or KBr).^[5]
- A second salt plate is placed on top to create a thin liquid film between the plates.^[5]
- The "sandwich" is mounted onto a sample holder and placed in the FTIR spectrometer.
- A background spectrum of the clean, empty salt plates is recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry (GC-MS)

- A dilute solution of m-chlorobenzotrifluoride is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The GC separates m-chlorobenzotrifluoride from the solvent and any impurities. The separation is typically performed on a nonpolar capillary column.
- The separated compound enters the mass spectrometer, where it is ionized (commonly by electron impact at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio and detected to generate the mass spectrum.

Visualization

Workflow for Spectroscopic Analysis of m-Chlorobenzotrifluoride

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Caption: Logical workflow for the spectroscopic analysis of m-chlorobenzotrifluoride.

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